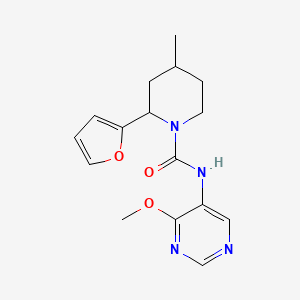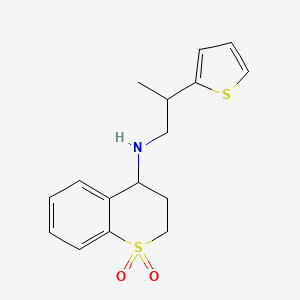![molecular formula C12H22N4S2 B7663825 3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole](/img/structure/B7663825.png)
3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential as a pharmacological agent due to its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole is not fully understood. It is believed to act on the GABAergic system by increasing the release of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. It has also been reported to have an effect on the dopamine system, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the level of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. It has also been reported to have an effect on the dopamine system, which may explain its potential use in the treatment of Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole in lab experiments include its potential as a pharmacological agent for various neurological disorders. Its anticonvulsant, anxiolytic, and antidepressant effects make it a promising candidate for further research. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and long-term effects.
未来方向
For research on 3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole include further studies on its mechanism of action, long-term effects, and potential use in the treatment of neurological disorders such as Parkinson's disease and neuropathic pain. It may also be studied for its potential use as an anticonvulsant, anxiolytic, and antidepressant agent in humans. Additionally, research may focus on the development of new synthesis methods and modifications of the compound to enhance its pharmacological properties.
In conclusion, this compound has shown potential as a pharmacological agent in scientific research. Its anticonvulsant, anxiolytic, and antidepressant effects make it a promising candidate for further research. However, its potential toxicity and the need for further studies to understand its mechanism of action and long-term effects are limitations. Future research may focus on its potential use in the treatment of neurological disorders, the development of new synthesis methods, and modifications of the compound to enhance its pharmacological properties.
合成方法
The synthesis of 3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole has been reported using different methods. One of the methods involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-thiol with 3-(4-methylpiperazin-1-yl)propyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-thiol with 3-(4-methylpiperazin-1-yl)propyl bromide in the presence of a base such as sodium hydride. The yield of the synthesis method is reported to be around 60-70%.
科学研究应用
3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole has shown potential as a pharmacological agent in scientific research. It has been reported to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and Parkinson's disease.
属性
IUPAC Name |
3-ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S2/c1-3-11-13-12(18-14-11)17-10-4-5-16-8-6-15(2)7-9-16/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUWUWDDDAHNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)SCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![1-[5-[[5-(3-Fluoro-2-methylphenyl)furan-2-yl]methylamino]-2-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B7663808.png)


![3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole](/img/structure/B7663840.png)
![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
